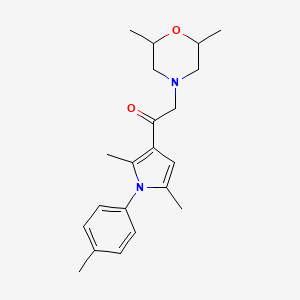

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Description

Properties

IUPAC Name |

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-14-6-8-19(9-7-14)23-15(2)10-20(18(23)5)21(24)13-22-11-16(3)25-17(4)12-22/h6-10,16-17H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBURWRQHHRVFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions: The dimethyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.

Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring and the morpholino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

- Trifluoromethoxyphenyl vs. p-Tolyl: Compounds such as 1-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(tetrazol-2-yl)ethanone (c) replace the p-tolyl group with a trifluoromethoxyphenyl substituent. The electron-withdrawing trifluoromethoxy group reduces electron density on the pyrrole ring compared to the electron-donating p-tolyl group, which may alter reactivity in electrophilic substitutions or binding affinity in biological systems .

- Phenyl vs. p-Tolyl: The compound 1-(2,4-dimethyl-5-phenyl-1H-pyrrol-3-yl)ethanone (DTO300, ) lacks the morpholino substituent and replaces p-tolyl with phenyl.

Ethanone Substituent Variations

- Morpholino vs. Tetrazole/Thiadiazole: 2-(2,6-Dimethylmorpholino)ethanone: The morpholino group in the target compound enhances hydrogen-bonding capacity due to its oxygen and nitrogen atoms. Tetrazole/Thiadiazole Derivatives: Compounds like 6c (tetrazole, ) and 8a (thiadiazole, ) feature aromatic nitrogen-rich substituents. Tetrazoles are highly acidic (pKa ~4–5), which improves aqueous solubility at physiological pH but may reduce passive diffusion across lipid membranes .

Morpholino Substitution Patterns

- 2,6-Dimethylmorpholino vs. Unsubstituted Morpholino: The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate () uses an unsubstituted morpholino group.

Analytical and Physicochemical Comparisons

Table 1: Key Structural and Analytical Data

Key Observations:

- Stability: Morpholino derivatives are generally stable under physiological conditions, whereas tetrazole/thiadiazole-containing compounds may undergo pH-dependent hydrolysis .

- Synthetic Feasibility : The target compound’s synthesis may require optimized conditions (e.g., DMSO/K2CO3 at 45–50°C, as in ) to accommodate steric hindrance from 2,6-dimethylmorpholine .

Biological Activity

1-(2,5-Dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone, often referred to as a pyrrole derivative, has garnered interest in various biological applications due to its unique structural properties. This article delves into its biological activity, focusing on its effects in cellular environments, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C15H20N2O

- Molecular Weight : 248.34 g/mol

- CAS Number : 327060-71-9

Research indicates that compounds containing a pyrrole moiety can influence various biological pathways. The specific compound in focus appears to modulate cellular functions through several mechanisms:

- Cell Growth Inhibition : Studies have demonstrated that this compound can suppress cell proliferation in certain cancer cell lines. For instance, it has been shown to decrease the viability of C6 glioma cells significantly while inducing apoptosis .

- Monoclonal Antibody Production : The compound enhances monoclonal antibody production in cell cultures by increasing glucose uptake and ATP levels while suppressing galactosylation of N-linked glycans. This suggests its potential utility in biopharmaceutical manufacturing .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cells without adversely affecting normal cells. For example, IC50 values were recorded at lower concentrations compared to standard chemotherapeutics like 5-FU .

Case Study 1: Glioma Cell Line

In a controlled study involving C6 glioma cells, the administration of the compound resulted in:

- Cell Viability : Reduced from 100% to approximately 40% after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic markers, indicating that the compound induces apoptosis rather than necrosis.

Case Study 2: Monoclonal Antibody Production

A series of experiments conducted on recombinant Chinese hamster ovary (rCHO) cells demonstrated:

- Increased Productivity : The final concentration of monoclonal antibodies reached 1,098 mg/L under treatment conditions, which is a 1.5-fold increase compared to control groups.

- Cell-Specific Productivity : Enhanced from 7.1 pg/cell/day to 11 pg/cell/day with the addition of the compound .

Comparative Analysis of Biological Activity

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| 1-(2,5-Dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone | 5.13 | C6 Glioma | Induces apoptosis |

| Standard Chemotherapeutic (5-FU) | 8.34 | C6 Glioma | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.